BL-1249
Vue d'ensemble
Description
BL-1249 est un composé de la classe des anti-inflammatoires non stéroïdiens (AINS) de type fénamate. Il est connu pour activer K2P 2.1 (TREK-1), le membre fondateur de la sous-famille TREK thermo- et mécano-sensible . Ce composé a suscité un intérêt considérable en raison de sa capacité à moduler les canaux potassiques, qui jouent un rôle crucial dans la stabilisation du potentiel de membrane au repos des cellules excitables .
Applications De Recherche Scientifique
BL-1249 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
BL-1249, also known as “5E7RR1J6TR” or “1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-”, is a nonsteroidal anti-inflammatory agent (NSAID) and a potassium channel activator . The primary targets of this compound are the K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels are responsible for generating leak currents that stabilize the resting membrane potential of excitable cells .
Mode of Action
This compound potently activates the TREK-1 and TREK-2 channels with EC50 values of 5.5 μM and 8.0 μM, respectively . It interacts with the K2P channel at the negatively charged activator site and modulates channel opening . Patch clamp experiments demonstrate that, similar to the diverse range of other chemical and physical TREK subfamily gating cues, this compound stimulates the selectivity filter “C-type” gate that controls K2P function .
Biochemical Pathways
The activation of the TREK-1 and TREK-2 channels by this compound leads to an increase in potassium ion permeability, resulting in the hyperpolarization of the cell membrane . This hyperpolarization reduces the cell’s excitability, thereby influencing various physiological processes such as pain perception, response to ischemia, mood regulation, and sensitivity to anesthetics .
Result of Action
The activation of the TREK-1 and TREK-2 channels by this compound can lead to various cellular effects. For instance, it can cause a decrease in the excitability of neurons, potentially influencing pain perception and mood . In addition, it has been reported that this compound can decrease the number of isovolumic contractions in an anesthetized rat model, without significantly affecting blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the TREK-1 and TREK-2 channels and, therefore, the efficacy of this compound . Furthermore, the presence of other ions in the environment can also influence the activity of these channels.
Analyse Biochimique
Biochemical Properties
BL-1249 is known to activate K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels . It interacts with these channels at the negatively charged activator site and modulates channel opening . The compound’s tetrazole and opposing tetralin moieties are critical for its function .
Cellular Effects
This compound selectively induces currents in Xenopus oocytes expressing K2P2.1 (TREK-1) or K2P10.1 (TREK-2) over Xenopus oocytes expressing other K2P subfamilies . This suggests that this compound can influence cell function by modulating the activity of specific potassium channels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the K2P channels. It stimulates the selectivity filter “C-type” gate that controls K2P function . The compound’s selectivity among the TREK subfamily is influenced by the M2/M3 transmembrane helix interface .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles
La synthèse du BL-1249 implique la formation d'un cycle tétrazole et le couplage de ce cycle avec un fragment tétraline. La voie de synthèse commence généralement par la préparation du cycle tétrazole, qui est ensuite couplé à un dérivé de la tétraline sous des conditions réactionnelles spécifiques . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter la réaction de couplage .
Méthodes de Production Industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet d'accroître la production tout en maintenant la qualité du composé .
Analyse Des Réactions Chimiques
Types de Réactions
BL-1249 subit diverses réactions chimiques, notamment :
Oxydation : Le fragment tétraline peut être oxydé sous des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Le groupe nitro du cycle tétrazole peut être réduit en groupe amine.
Substitution : Le cycle tétrazole peut subir des réactions de substitution avec divers électrophiles.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium et le dihydrogène en présence d'un catalyseur au palladium sont utilisés.
Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés tétraline oxydés, les dérivés amine réduits et les composés tétrazole substitués .
Applications de la Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'Action
This compound exerce ses effets en activant sélectivement la sous-famille TREK des canaux potassiques. Il stimule la porte « de type C » du filtre de sélectivité qui contrôle la fonction de K2P . Le composé présente une sélectivité au sein de la sous-famille TREK, activant K2P 2.1 (TREK-1) et K2P 10.1 (TREK-2) plus fortement que K2P 4.1 (TRAAK) . Les principales cibles moléculaires comprennent la queue C-terminale et l'interface hélice transmembranaire M2/M3 .
Comparaison Avec Des Composés Similaires
BL-1249 est unique en son activation sélective de la sous-famille TREK des canaux potassiques. Des composés similaires comprennent :
BRL 50481 : Un autre activateur des canaux potassiques, mais avec une sélectivité et une puissance différentes.
TL8-506 : Un composé présentant des propriétés d'activation similaires, mais une structure chimique différente.
This compound se distingue par son activation spécifique des canaux TREK-1 et TREK-2 et sa structure chimique unique impliquant un cycle tétrazole et un fragment tétraline .
Propriétés
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNRZIFBTOUICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171231 | |
Record name | BL-1249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18200-13-0 | |
Record name | BL-1249 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BL-1249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BL-1249 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BL-1249 and what is its mechanism of action?
A1: this compound, chemically known as (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that activates potassium channels belonging to the K2P family, specifically those in the TREK subfamily [, ]. These channels play a crucial role in regulating the resting membrane potential of excitable cells []. This compound acts by stimulating the selectivity filter "C-type" gate, which controls K2P channel function []. This activation leads to membrane hyperpolarization, effectively decreasing cellular excitability [, ].
Q2: Which specific K2P channels does this compound target, and does it exhibit selectivity?
A2: Research indicates that this compound preferentially activates channels within the TREK subfamily of K2P channels, showing little to no effect on other K2P subfamilies []. While it activates all TREK subfamily members, it demonstrates higher potency for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK) []. This selectivity is attributed to specific structural features in the M2/M3 transmembrane helix interface of TREK-1 and TREK-2 channels [].
Q3: What are the structural features of this compound crucial for its activity and selectivity?
A3: this compound consists of a tetrazole ring and a tetralin moiety connected by a phenyl amino linker. Studies utilizing this compound analogs reveal that both the tetrazole and tetralin moieties are essential for its activity []. The conformational flexibility between these two rings influences its selectivity towards different TREK channels []. The C-terminal tail of TREK channels also plays a vital role in this compound's action [].
Q4: What are the potential therapeutic applications of this compound based on its interaction with TREK channels?
A5: Given TREK-1's implication in pain pathways, this compound's ability to activate these channels presents potential therapeutic applications for pain management [, , ]. Research demonstrates that this compound effectively reduces pain behavior in rodent models, showcasing its potential as an analgesic agent []. Additionally, its bladder relaxant properties [] suggest potential therapeutic use in managing overactive bladder [].
Q5: How does this compound compare to other TREK channel activators in terms of potency?
A6: this compound exhibits greater potency in activating TREK-1 channels compared to other known activators like flufenamic acid (FFA), mefenamic acid (MFA), and niflumic acid (NFA) []. Additionally, this compound demonstrates higher potency compared to another known activator, with an EC50 of 9.1 μM compared to 1.2 μM for NCC-0768, a novel TREK-1 activator [].
Q6: Are there any known intracellular signaling pathways involved in this compound's effects on TREK channels?
A7: Research shows that protein kinase C (PKC) and protein kinase A (PKA) can modulate TREK-1 channel function []. Inhibiting PKC and PKA enhances the antiallodynic effects of this compound, while activating these kinases diminishes its effects []. This suggests that this compound's therapeutic efficacy could be influenced by modulating these intracellular signaling pathways [].
Q7: What are the limitations of current research on this compound and future directions?
A8: While promising, research on this compound is still in its early stages. Further investigation is needed to fully understand its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties []. Further exploration is also necessary to evaluate its efficacy and safety in humans and determine its potential for long-term use []. Developing more potent and selective analogs of this compound could further enhance its therapeutic potential [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.